![molecular formula C12H18N2O B1266038 Acetamide, N-[3-(diethylamino)phenyl]- CAS No. 6375-46-8](/img/structure/B1266038.png)

Acetamide, N-[3-(diethylamino)phenyl]-

Übersicht

Beschreibung

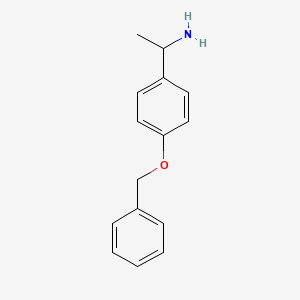

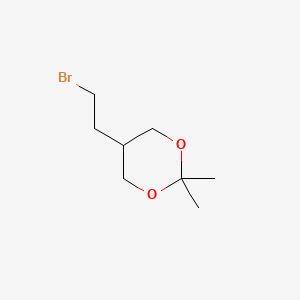

“Acetamide, N-[3-(diethylamino)phenyl]-” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 . It is also known by its IUPAC name: N-[3-(diethylamino)phenyl]acetamide .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-[3-(diethylamino)phenyl]-” can be represented by the SMILES notation: O=C(Nc1cccc(N(CC)CC)c1)C . This indicates that the compound contains an acetamide group (O=C(N…)) attached to a phenyl ring with a diethylamino group (N(CC)CC) .

Physical And Chemical Properties Analysis

“Acetamide, N-[3-(diethylamino)phenyl]-” is a compound with a molecular weight of 206.287 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

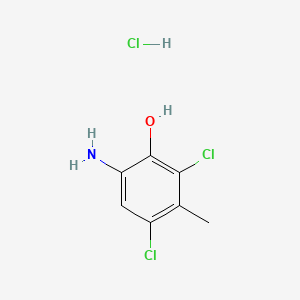

Acetamide derivatives like N-(2-Hydroxyphenyl)acetamide are critical intermediates in synthesizing antimalarial drugs. These compounds are formed through chemoselective monoacetylation using immobilized lipase as a catalyst, demonstrating their significant role in catalytic processes and pharmaceutical synthesis (Magadum & Yadav, 2018).

Anticancer Applications

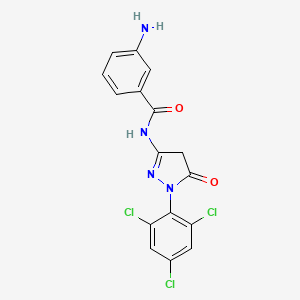

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential in anticancer applications. It targets the VEGFr receptor, indicating its role in disrupting cancer cell signaling pathways. Its crystal structure and intermolecular interactions were thoroughly analyzed, laying the groundwork for its use in cancer therapeutics (Sharma et al., 2018).

Anticonvulsant Properties

Acetamide derivatives, specifically 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant activities. The crystal structure of these compounds shows significant molecular features responsible for their anticonvulsant effects, hinting at their potential use in treating seizure disorders (Camerman et al., 2005).

Antibacterial Applications

N-substituted phenyl acetamide benzimidazole derivatives have been evaluated against Methicillin Resistant Staphylococcus aureus (MRSA), with certain derivatives showing potent antibacterial activity. This highlights their potential as a new class of antibacterials to combat resistant bacterial strains (Chaudhari et al., 2020).

Safety and Hazards

While specific safety and hazard information for “Acetamide, N-[3-(diethylamino)phenyl]-” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Wirkmechanismus

Target of Action

It is known to be used as a dye intermediate in the synthesis of the azo dye disperse violet 93:1 .

Biochemical Pathways

As a dye intermediate, it likely participates in the synthesis pathway of the azo dye Disperse Violet 93:1 .

Pharmacokinetics

It is known to have a melting point of 81-84°c (lit) , and a solubility of 700mg/L at 20°C .

Result of Action

As a dye intermediate, its primary role is likely in the synthesis of the azo dye Disperse Violet 93:1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(N,N-Diethylamino)acetanilide. For instance, the compound’s solubility can be affected by temperature . Additionally, the compound is used in the dye industry, where pollution control is a significant concern .

Eigenschaften

IUPAC Name |

N-[3-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUKYOSOAAPHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064294 | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6375-46-8 | |

| Record name | N-[3-(Diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 3-(N,N-Diethylamino)acetanilide suitable for developing dyes, particularly for inkjet printing?

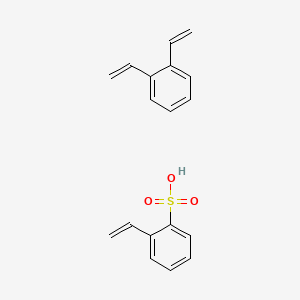

A1: 3-(N,N-Diethylamino)acetanilide serves as a valuable coupling component in the synthesis of azo dyes [, ]. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. By varying the coupling component, one can manipulate the electron distribution within the dye molecule, thereby influencing its color. 3-(N,N-Diethylamino)acetanilide, with its electron-donating diethylamino group, contributes to the desired color properties in the resulting dyes.

Q2: How does the structure of 3-(N,N-Diethylamino)acetanilide affect the color of the resulting azo dyes?

A2: The structure of 3-(N,N-Diethylamino)acetanilide plays a crucial role in determining the color of the resulting azo dyes. It contains an electron-donating diethylamino group (-N(CH2CH3)2). This group increases the electron density of the aromatic ring to which it is attached. When 3-(N,N-Diethylamino)acetanilide reacts with a diazonium salt to form an azo dye, the electron-donating nature of the diethylamino group influences the energy levels within the resulting conjugated system. This, in turn, affects the wavelengths of light absorbed and reflected by the dye molecule, ultimately determining its perceived color.

Q3: Beyond its use in inkjet printing, are there other potential applications for dyes synthesized using 3-(N,N-Diethylamino)acetanilide?

A3: Yes, research suggests that azo dyes incorporating 3-(N,N-Diethylamino)acetanilide may hold potential for applications beyond inkjet printing. One promising avenue is their potential use as antimicrobial agents []. Studies have demonstrated that some novel monoazo dyes based on N-pyridine-1,8-naphthalimides, synthesized using 3-(N,N-Diethylamino)acetanilide as a coupling component, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This finding opens up exciting possibilities for developing new antimicrobial textiles or coatings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)